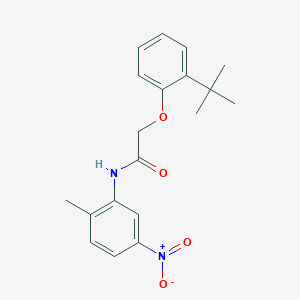![molecular formula C16H15IN2O5 B5551403 3-ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5551403.png)
3-ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime is a complex organic compound. Its synthesis and properties are rooted in the broader context of benzaldehyde oxime chemistry and the functionalization of benzaldehydes.
Synthesis Analysis
The synthesis of benzaldehyde derivatives like 3-ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime often involves reactions of benzaldehydes with various reagents. For example, Plourde and Spaetzel (2002) demonstrated the regioselective protection of the hydroxyl group in similar compounds, which is a critical step in synthesizing such complex molecules (Plourde & Spaetzel, 2002).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using spectroscopic and crystallographic techniques. For instance, Hayvalı et al. (2010) conducted spectroscopic and crystallographic characterizations of benzyloxybenzaldehyde derivatives, which share structural similarities with 3-ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime (Hayvalı et al., 2010).
Chemical Reactions and Properties
The reactivity of such compounds often involves electron transfer and hydrogen atom transfer mechanisms, as studied by de Lijser et al. (2006) in the context of benzaldehyde oximes (de Lijser et al., 2006).
Physical Properties Analysis
The physical properties of benzaldehyde oximes can be studied through conformational, spectroscopic, and physicochemical analyses, as done by Kaya et al. (2018) for similar compounds (Kaya et al., 2018).
Aplicaciones Científicas De Investigación
Regioselective Protection and Modification
- Regioselective Protection of Hydroxyl Groups : A study demonstrated the regioselective protection of hydroxyl groups in 3,4-dihydroxy-benzaldehyde, achieving yields between 67-75% with different protecting groups, including o-nitrobenzyl, which is closely related to the compound . This method is significant for selectively protecting hydroxyl groups during complex organic syntheses (Plourde & Spaetzel, 2002).
Electrochemical Conversion and Synthesis
- Electrochemical Conversion to Oximes : Research on α-nitrobenzylic compounds has shown that their electroreduction can lead to the partial formation of the corresponding oximes. This process is significant for synthesizing oximes from nitro compounds, with yields up to 50% at -5°C, indicating a pathway for generating oxime derivatives electrochemically (Miralles-Roch, Tallec, & Tardivel, 1993).
Catalytic Oxidation
- Photocatalytic Oxidation to Aldehydes : Studies on the photocatalytic oxidation of benzyl alcohol and its derivatives, including 4-nitrobenzyl alcohol, into corresponding aldehydes highlight the potential of using titanium dioxide under visible light for converting alcohol derivatives to aldehydes. This reaction proceeds with high conversion and selectivity, offering a green chemistry approach for the synthesis of aldehydes from alcohol precursors (Higashimoto et al., 2009).
Synthesis and Evaluation of Schiff Bases
- Synthesis of Anticancer Agents : A study focused on designing and synthesizing novel Schiff bases starting from selectively nitrated compounds, leading to amino intermediates and ultimately Schiff bases with potential anticancer activity. This demonstrates the application of nitro and oxime derivatives in creating compounds with significant biological activities (Chazin et al., 2015).
Propiedades
IUPAC Name |
(NE)-N-[[3-ethoxy-5-iodo-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15IN2O5/c1-2-23-15-8-12(9-18-20)7-14(17)16(15)24-10-11-3-5-13(6-4-11)19(21)22/h3-9,20H,2,10H2,1H3/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSPQWUYJYVULG-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NO)I)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/O)I)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15IN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(NE)-N-[[3-ethoxy-5-iodo-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]hydroxylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-4-[(hydroxyimino)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5551332.png)

![3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5551351.png)
![8-fluoro-2-{[4-(5-fluoro-1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5551359.png)
![2-cyclopropyl-9-[(3-methyl-5-isoxazolyl)methyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5551364.png)
![1-[(4-fluorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5551371.png)


![N-[1-[(cyclohexylamino)carbonyl]-2-(2-furyl)vinyl]benzamide](/img/structure/B5551388.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)cyclohexanecarboxamide](/img/structure/B5551392.png)

![N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-3-(2-oxopiperidin-1-yl)propanamide](/img/structure/B5551410.png)
![4-(ethylthio)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5551418.png)
![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5551426.png)